![molecular formula C13H14N2O4S B4184912 5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4184912.png)
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide
Overview
Description
5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide, commonly known as MSF, is a chemical compound that has gained significant attention in the field of scientific research. MSF has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Scientific Research Applications
MSF has been found to exhibit various scientific research applications, including its use as a chemical probe for the identification and characterization of specific protein targets. MSF has been shown to bind to a specific site on the protein target, allowing researchers to study its function and potential therapeutic applications. MSF has also been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
The mechanism of action of MSF is still not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. MSF has been shown to bind to a specific site on the protein target, causing a conformational change that leads to the inhibition of its activity. This inhibition can lead to various biochemical and physiological effects, depending on the specific protein target.
Biochemical and Physiological Effects:
MSF has been found to exhibit various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. MSF has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MSF in lab experiments is its specificity for certain protein targets, allowing researchers to study their function and potential therapeutic applications. However, one of the limitations of using MSF is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications.
Future Directions
There are several future directions for the use of MSF in scientific research, including its use in the development of new drugs and therapies for various diseases, its application as a chemical probe for the identification and characterization of specific protein targets, and its use in the study of cellular signaling pathways and apoptosis. Further research is needed to fully understand the mechanism of action of MSF and its potential therapeutic applications.
properties
IUPAC Name |
5-methyl-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-3-8-12(19-9)13(16)15-10-4-6-11(7-5-10)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTVMCUAZJRDEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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